molecular formula C8H6N2OS B1438653 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 805983-92-0

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1438653
CAS No.: 805983-92-0
M. Wt: 178.21 g/mol
InChI Key: BTIRGDFIZZGHDN-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that features a pyridine ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis . The compound’s interaction with this enzyme inhibits its activity, leading to potential applications in controlling fibrosis and other collagen-related disorders. Additionally, this compound can bind to various proteins, altering their conformation and function, which can be leveraged in drug design and therapeutic interventions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell migration, making it a potential candidate for anticancer therapies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, its interaction with collagen prolyl-4-hydroxylase affects collagen synthesis, which in turn impacts the overall metabolic state of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazole: Lacks the carbonyl group at the 2-position.

    2-(Pyridin-2-yl)thiazole: Similar structure but without the dihydro component.

    4-(Pyridin-2-yl)-1,3-thiazolidin-2-one: Contains a saturated thiazolidine ring instead of the thiazole ring.

Uniqueness

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its combination of a pyridine ring and a thiazole ring with a carbonyl group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-pyridin-2-yl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIRGDFIZZGHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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